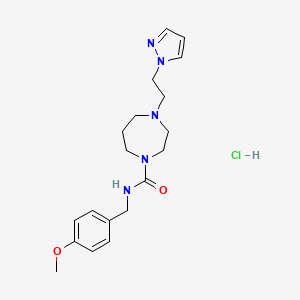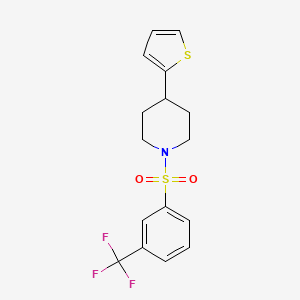
4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a thiophene ring, a sulfur-containing heterocycle, and a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a thiophene with a piperidine derivative, possibly through a substitution or coupling reaction . The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, along with the trifluoromethyl-substituted phenyl ring . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo reactions at the nitrogen atom, such as alkylation . The thiophene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the electronegative fluorine atoms could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has demonstrated the anticancer potential of derivatives of this compound. A study explored the anti-breast cancer activity of novel derivatives, finding that certain compounds exhibited better activity against the human breast cancer cell line (MCF7) than the reference drug Doxorubicin (Al-Said et al., 2011). This indicates a promising direction for developing new therapeutic agents.
Antihypertensive Evaluation
Another study designed and synthesized new hybrids of sulfonamide/thiourea and evaluated them for their antihypertensive properties. The in vivo evaluations showed that certain compounds were comparable or more potent than Nifedipine, a standard antihypertensive medication (Ismail et al., 2021).
Agonist Activity at Human Beta(3) Receptors
A series of derivatives was prepared and evaluated for their biological activity on the human beta(3)-adrenergic receptor. This research identified potent full agonists, suggesting potential applications in treating metabolic disorders (Hu et al., 2001).
Enzyme Inhibition Studies
Synthesis and biological evaluation of derivatives have also targeted enzyme inhibition. One study synthesized a new series of compounds and screened them against butyrylcholinesterase (BChE), finding significant inhibitory activity and identifying key amino acid residues involved in ligand stabilization within the binding site (Khalid et al., 2016).
Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties. A study on mild steel X52 in acidic solutions found that certain derivatives are efficient corrosion inhibitors, with their adsorption on the steel surface following Langmuir's isotherm (Daoud et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOBNRKOIJCXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2964665.png)
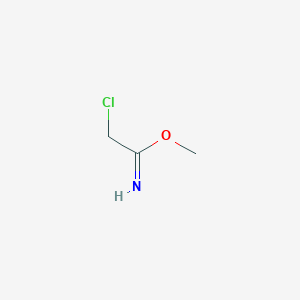
![4-Amino-1-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2964669.png)
![Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate](/img/structure/B2964670.png)
![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2964671.png)

![N-[(3-Bromothiophen-2-yl)methyl]-1-(3-ethyltriazol-4-yl)methanamine;dihydrochloride](/img/structure/B2964673.png)

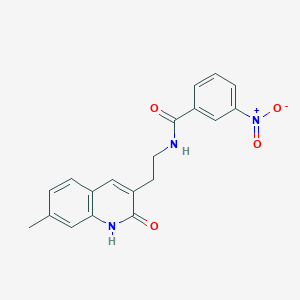
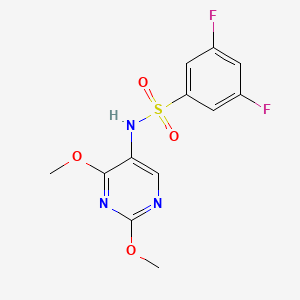
![N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
